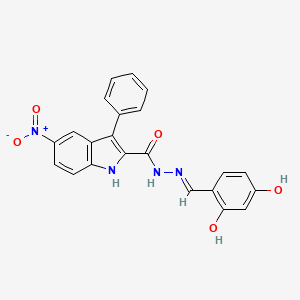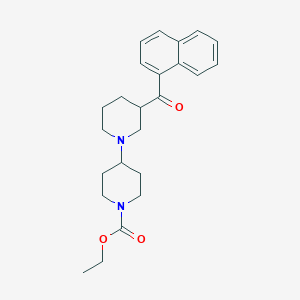![molecular formula C20H23N3O B6008781 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6008781.png)
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol, also known as APPIP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of iminophenols, which have been studied extensively for their biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to enhance the activity of GABAergic and glutamatergic systems, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol can inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. In animal studies, 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to have antipsychotic, antidepressant, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are important targets for the treatment of psychiatric disorders. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to have a good safety profile in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol. One area of interest is the development of new derivatives of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol that have improved pharmacological properties, such as increased solubility or selectivity for specific receptor subtypes. Another area of interest is the investigation of the long-term effects of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol on brain function and behavior, as well as its potential for neuroprotection in neurodegenerative diseases. Finally, the use of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol in combination with other drugs or therapies may also be explored, as it may have synergistic effects in the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction between 2-allyl-6-hydroxyphenol and 4-phenylpiperazine with formaldehyde. The reaction is carried out in the presence of an acid catalyst, and the resulting product is purified by recrystallization. The yield of the synthesis is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been studied for its potential pharmacological properties, including its antipsychotic, antidepressant, and anticonvulsant activities. In vitro studies have demonstrated that 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood and behavior. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to modulate the activity of GABAergic and glutamatergic systems, which are important neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-7-17-8-6-9-18(20(17)24)16-21-23-14-12-22(13-15-23)19-10-4-3-5-11-19/h2-6,8-11,16,24H,1,7,12-15H2/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVBZNJCAJECZ-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6008702.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008706.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)
![2-[4-({2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]ethyl acetate](/img/structure/B6008737.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![methyl 4-methyl-3-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B6008754.png)

![4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6008758.png)
![4-sec-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6008766.png)
![1-methyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-piperidinone trifluoroacetate](/img/structure/B6008768.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)

![ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6008788.png)